10,13-Dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol
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Overview
Description
(3S,5R,6R,8S,9S,10R,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,5,6-triol is a complex organic compound with a unique structure. It is a polycyclic compound that features multiple hydroxyl groups and methyl substitutions, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R,6R,8S,9S,10R,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,5,6-triol typically involves multi-step organic reactions. The process often starts with simpler steroidal precursors, which undergo various chemical transformations including hydroxylation, methylation, and cyclization. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,5R,6R,8S,9S,10R,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,5,6-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities, leading to more saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated hydrocarbons. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3S,5R,6R,8S,9S,10R,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,5,6-triol is used as a model compound to study polycyclic structures and their reactivity. It serves as a precursor for synthesizing more complex molecules and as a standard for analytical techniques.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Its structure is similar to certain natural steroids, making it a candidate for investigating hormone-like activities and interactions with biological receptors.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit anti-inflammatory, anti-cancer, or hormone-modulating properties, making them valuable in drug development and pharmacological studies.
Industry
In the industrial sector, this compound and its derivatives are used in the synthesis of specialty chemicals and materials. Their unique structures and reactivity make them suitable for applications in materials science and chemical engineering.
Mechanism of Action
The mechanism of action of (3S,5R,6R,8S,9S,10R,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,5,6-triol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s hydroxyl groups and polycyclic structure allow it to form specific interactions, influencing cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one: A structurally related compound with similar hydroxyl and methyl substitutions.
(3S,8S,9S,10R,13R,14S,17R)-17-((2R,5R)-5,6-Dimethylheptan-2-yl)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene: Another related compound with additional methoxy and alkyl groups.
Uniqueness
The uniqueness of (3S,5R,6R,8S,9S,10R,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,5,6-triol lies in its specific stereochemistry and the presence of multiple hydroxyl groups. These features contribute to its distinct reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C19H32O3 |
---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol |
InChI |
InChI=1S/C19H32O3/c1-17-7-3-4-14(17)13-10-16(21)19(22)11-12(20)5-9-18(19,2)15(13)6-8-17/h12-16,20-22H,3-11H2,1-2H3 |
InChI Key |
IFRIPYPBJCUNAG-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC1C3CC(C4(CC(CCC4(C3CC2)C)O)O)O |
Origin of Product |
United States |
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